MraY-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MraY-IN-1, also known as compound 12a, is a potent inhibitor of the bacterial translocase enzyme MraY. This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This compound exhibits significant antibacterial activity against various bacterial strains, including Escherichia coli K12, Bacillus subtilis W23, and Pseudomonas fluorescens Pf-5 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MraY-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are often proprietary and may involve complex organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of automated reactors and purification systems to ensure high yield and purity. The exact methods may vary depending on the manufacturer and the scale of production.
Chemical Reactions Analysis
Types of Reactions: MraY-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
MraY-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of bacterial translocase enzymes.
Biology: Investigated for its antibacterial properties and potential to combat antibiotic-resistant bacteria.
Medicine: Explored as a potential therapeutic agent for bacterial infections.
Industry: Utilized in the development of new antibacterial agents and as a reference compound in antimicrobial research
Mechanism of Action
MraY-IN-1 exerts its effects by inhibiting the bacterial translocase enzyme MraY. This enzyme is responsible for transferring phospho-MurNAc-pentapeptide from uridine diphosphate-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I, an intermediate in peptidoglycan biosynthesis. By inhibiting this enzyme, this compound disrupts the formation of the bacterial cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
Muraymycin D2: Another potent inhibitor of MraY with a similar mechanism of action.
Caprazamycin: A nucleoside antibiotic that targets MraY.
Tunicamycin: Inhibits bacterial translocase enzymes and has a similar uridine moiety.
Uniqueness of MraY-IN-1: this compound is unique due to its specific structure and binding affinity for the MraY enzyme. It exhibits a distinct interaction pattern with the enzyme, making it a valuable tool for studying bacterial translocase inhibition and developing new antibacterial agents .
Properties
Molecular Formula |
C35H46N3O5+ |
---|---|
Molecular Weight |
588.8 g/mol |
IUPAC Name |
[(5S)-5-[[4-[benzyl(heptanoyl)amino]-2-phenylmethoxybenzoyl]amino]-6-methoxy-6-oxohexyl]azanium |
InChI |
InChI=1S/C35H45N3O5/c1-3-4-5-12-20-33(39)38(25-27-15-8-6-9-16-27)29-21-22-30(32(24-29)43-26-28-17-10-7-11-18-28)34(40)37-31(35(41)42-2)19-13-14-23-36/h6-11,15-18,21-22,24,31H,3-5,12-14,19-20,23,25-26,36H2,1-2H3,(H,37,40)/p+1/t31-/m0/s1 |
InChI Key |
IGPLRSHUMOVPOM-HKBQPEDESA-O |
Isomeric SMILES |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)N[C@@H](CCCC[NH3+])C(=O)OC)OCC3=CC=CC=C3 |
Canonical SMILES |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)NC(CCCC[NH3+])C(=O)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.